molecular formula C20H23N5O2S B12670431 6-(2-Benzyl-piperidine-1-sulfonyl)-quinazoline-2,4-diamine CAS No. 92144-26-8

6-(2-Benzyl-piperidine-1-sulfonyl)-quinazoline-2,4-diamine

Cat. No.: B12670431
CAS No.: 92144-26-8
M. Wt: 397.5 g/mol
InChI Key: MZXCGHXTJWOJFU-UHFFFAOYSA-N
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Description

6-(2-Benzyl-piperidine-1-sulfonyl)-quinazoline-2,4-diamine is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Benzyl-piperidine-1-sulfonyl)-quinazoline-2,4-diamine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

    Benzylation: The benzyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions might target the quinazoline core or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

6-(2-Benzyl-piperidine-1-sulfonyl)-quinazoline-2,4-diamine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound is studied for its anti-cancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular targets could include kinases, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Benzyl-piperidine-1-sulfonyl)-quinazoline-4-amine
  • 6-(2-Benzyl-piperidine-1-sulfonyl)-quinazoline-2,4-dione

Uniqueness

The unique structural features of 6-(2-Benzyl-piperidine-1-sulfonyl)-quinazoline-2,4-diamine, such as the specific substitution pattern and functional groups, might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

92144-26-8

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

6-(2-benzylpiperidin-1-yl)sulfonylquinazoline-2,4-diamine

InChI

InChI=1S/C20H23N5O2S/c21-19-17-13-16(9-10-18(17)23-20(22)24-19)28(26,27)25-11-5-4-8-15(25)12-14-6-2-1-3-7-14/h1-3,6-7,9-10,13,15H,4-5,8,11-12H2,(H4,21,22,23,24)

InChI Key

MZXCGHXTJWOJFU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N

Origin of Product

United States

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